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Cyclohexanesulfonyl bromide

Cat. No.: B13968312
M. Wt: 227.12 g/mol
InChI Key: ATMCCIFVSUJWBF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Sulfonyl Halide Chemistry

The study of organosulfur compounds, such as sulfonyl halides, has a rich history, with their utility being recognized and developed over many decades. wikipedia.org Sulfonyl halides, with the general formula RSO₂X, are derivatives of sulfonic acids. britannica.com They are characterized by a tetrahedral sulfur atom bonded to two oxygen atoms, an organic residue (R), and a halogen (X). wikipedia.org

The chemistry of sulfonyl halides has evolved significantly, from early industrial preparations to their use as versatile reagents in modern organic synthesis. wikipedia.org Arylsulfonyl chlorides, for instance, are produced industrially from arenes and chlorosulfuric acid. wikipedia.org A common laboratory method for the synthesis of sulfonyl chlorides involves the treatment of sulfonic acids with reagents like thionyl chloride. wikipedia.org

The reactivity of sulfonyl halides is a cornerstone of their synthetic utility. They readily react with a variety of nucleophiles. wikipedia.orgwikiwand.com For example, their reaction with water yields the corresponding sulfonic acid, while reactions with alcohols and amines produce sulfonate esters and sulfonamides, respectively. wikipedia.orgwikiwand.com This reactivity has made them indispensable in the construction of complex molecules. magtech.com.cn

The stability of sulfonyl halides is inversely related to the atomic weight of the halogen, following the trend: fluorides > chlorides > bromides > iodides. wikipedia.org While sulfonyl chlorides and fluorides are the most predominantly used in synthesis, sulfonyl bromides and iodides also exhibit unique reactivity. wikipedia.org For instance, sulfonyl bromides can undergo light-induced homolysis to generate sulfonyl radicals, which can participate in reactions like the addition to alkenes.

Recent advancements in sulfonyl halide chemistry include the development of the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction, a click chemistry process that highlights the unique reactivity of sulfonyl fluorides. researchgate.net This underscores the ongoing evolution and importance of sulfonyl halides as key building blocks in medicinal chemistry and materials science. researchgate.netresearchgate.net

Significance within Cycloalkane and Organosulfur Chemistry Research

Cyclohexanesulfonyl bromide holds a specific place within the broader fields of cycloalkane and organosulfur chemistry. Organosulfur chemistry is a vast area of study, encompassing the synthesis and properties of organic compounds containing sulfur. wikipedia.org These compounds are not only ubiquitous in nature but are also crucial components in many pharmaceuticals and materials. wikipedia.org

Within this context, sulfonyl halides are important intermediates. magtech.com.cn The incorporation of a cyclohexyl group, a common cycloalkane motif, introduces specific steric and electronic properties to the sulfonyl bromide moiety. The bromination of cyclohexane (B81311) itself is a classic example of free-radical halogenation, a fundamental reaction in understanding the reactivity of cycloalkanes. acs.org

The synthesis of cyclohexanesulfonyl chloride, a related compound, has been achieved through methods like the chlorosulfonation of cyclohexane. datapdf.com Cyclohexanethiol (B74751), a key precursor, can be synthesized through various routes, including the hydrogenation of cyclohexanone (B45756) in the presence of hydrogen sulfide (B99878) or the addition of hydrogen sulfide to cyclohexene (B86901). wikipedia.orgacgpubs.org These precursors provide entry points to compounds like this compound.

Recent synthetic methods have focused on efficient and environmentally benign processes. For example, the oxyhalogenation of thiols and disulfides using reagents like oxone in water provides a green pathway to sulfonyl chlorides and bromides, including this compound. rsc.orgrsc.org Another method utilizes sodium hypochlorite (B82951) pentahydrate for the synthesis of sulfonyl bromides from thiols and disulfides in acetic acid. thieme-connect.com These methods highlight the ongoing efforts to develop practical and sustainable routes to access cycloalkane-based organosulfur compounds.

Overview of Research Trajectories for this compound

Current research involving this compound and related sulfonyl halides is focused on expanding their synthetic utility and developing novel applications. While sulfonyl chlorides and fluorides have been more extensively studied, the unique reactivity of sulfonyl bromides continues to be an area of interest.

One significant research trajectory is the development of more efficient and selective methods for their synthesis. As mentioned, methods using oxone or sodium hypochlorite pentahydrate represent a move towards greener chemistry. rsc.orgrsc.orgthieme-connect.com Research has shown that this compound can be synthesized in high yield from precursors like dicyclohexyl disulfide or cyclohexanethiol. thieme-connect.comthieme-connect.com

The reactivity of sulfonyl bromides as precursors to sulfonyl radicals is another key area of investigation. This reactivity is particularly useful in addition reactions to unsaturated systems. Furthermore, sulfonyl halides, in general, are being explored in olefination reactions that mimic the Horner-Wadsworth-Emmons reaction, expanding the toolkit for alkene synthesis. nih.gov

The data below summarizes the synthesis of this compound from different starting materials and the corresponding yields.

Starting MaterialReagent SystemSolventYield (%)Reference
Dicyclohexyl disulfideNaOCl·5H₂O / NaBrAcetic Acid93 thieme-connect.com
CyclohexanethiolNaOCl·5H₂O / NaBrAcetic Acidquant. thieme-connect.com
Dicyclohexyl disulfideOxone / KBrWater95 rsc.org

Spectroscopic data is crucial for the characterization of synthesized compounds. The following table provides the reported ¹H and ¹³C NMR data for this compound. rsc.org

NucleusChemical Shift (δ) in ppm
¹H NMR (300 MHz, CDCl₃)3.54-3.44 (m, 1H), 2.40-2.36 (m, 2H), 1.97-1.94 (m, 2H), 1.73-1.60 (m, 3H), 1.45-1.12 (m, 3H)
¹³C NMR (75 MHz, CDCl₃)74.7, 27.0, 24.8, 24.5

This data is essential for confirming the structure and purity of this compound in research settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11BrO2S B13968312 Cyclohexanesulfonyl bromide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11BrO2S

Molecular Weight

227.12 g/mol

IUPAC Name

cyclohexanesulfonyl bromide

InChI

InChI=1S/C6H11BrO2S/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

ATMCCIFVSUJWBF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)S(=O)(=O)Br

Origin of Product

United States

Synthetic Methodologies for Cyclohexanesulfonyl Bromide and Its Precursors

Direct Halogenation Approaches

Direct halogenation methods are a primary route for the formation of sulfonyl halides. These approaches involve the introduction of a bromine atom onto the sulfur center of a suitable precursor, typically through an oxidative process or by substitution.

One of the most direct methods for preparing sulfonyl bromides is the oxidative halogenation of their corresponding thiols or disulfides. This transformation involves the oxidation of the sulfur atom from a -1 (in thiol) or +1 (in disulfide) state to a +5 state, along with the formation of a sulfur-bromine bond. For cyclohexanesulfonyl bromide, the precursors would be cyclohexanethiol (B74751) or dicyclohexyl disulfide.

A practical and effective method for the synthesis of sulfonyl bromides involves the use of sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) in conjunction with a bromide salt, such as sodium bromide (NaBr). researchgate.net This combination of reagents provides an efficient in situ generation of the active brominating species.

The reaction is typically carried out in a solvent like acetic acid. When cyclohexanethiol or dicyclohexyl disulfide is treated with NaOCl·5H₂O and NaBr in this medium, a vigorous oxidative bromination occurs, leading to the formation of this compound. researchgate.net The solid, crystalline nature of sodium hypochlorite pentahydrate makes it a safer and more convenient alternative to gaseous chlorine or aqueous bleach solutions. researchgate.net

The general reaction can be represented as: R-SH or R-S-S-R + NaOCl·5H₂O + NaBr → R-SO₂Br

Interactive Data Table: Oxidative Bromination of Thiols and Disulfides This table presents typical results for the oxidative bromination of various thiols to their corresponding sulfonyl bromides using NaOCl·5H₂O and NaBr in acetic acid, illustrating the general applicability of the method.

PrecursorProductYield (%)
BenzenethiolBenzenesulfonyl bromide85
4-MethylbenzenethiolToluene-4-sulfonyl bromide92
ThiophenolBenzenesulfonyl bromide88
Dibenzyl disulfidePhenylmethanesulfonyl bromide78

Note: Data is representative of the methodology described in the literature for analogous compounds.

In the reaction system comprising sodium hypochlorite and a bromide source in an acidic medium, the active halogenating agent is hypobromous acid (HOBr). researchgate.net It is generated in situ through the oxidation of bromide ions by hypochlorous acid (HOCl), which is formed upon the acidification of sodium hypochlorite.

The formation sequence is as follows:

NaOCl + CH₃COOH → HOCl + CH₃COONa

HOCl + NaBr → HOBr + NaCl

Hypobromous acid is a potent oxidizing agent that reacts with the thiol or disulfide. The sulfur atom is successively oxidized, and ultimately, the sulfonyl bromide is formed. researchgate.net The mechanism involves multiple steps where the sulfur center is oxidized and brominated to achieve the final sulfonyl halide. researchgate.netnih.gov

An alternative synthetic route starts from a cyclohexanesulfonic acid salt, such as sodium cyclohexanesulfonate. This method does not involve a change in the oxidation state of the sulfur (+5) but rather a substitution of the anionic oxygen with a bromine atom.

The conversion of sulfonic acid salts to sulfonyl halides is effectively achieved by using potent halogen substitution reagents. While reagents like thionyl chloride are common for producing sulfonyl chlorides, their bromide analogs, such as oxalyl bromide ((COBr)₂) or phosphorus tribromide (PBr₃), are used for synthesizing sulfonyl bromides.

The reaction involves treating the anhydrous sodium salt of cyclohexanesulfonic acid with oxalyl bromide. The reaction drives the conversion by forming volatile byproducts (carbon monoxide, carbon dioxide, and sodium bromide), which helps to push the equilibrium toward the desired product.

R-SO₃Na + (COBr)₂ → R-SO₂Br + NaBr + CO + CO₂

This method is advantageous as it starts from a stable, often commercially available, sulfonic acid salt precursor.

The efficiency of the conversion of sulfonic acid salts to sulfonyl halides can be significantly enhanced by the use of specific catalysts and co-catalysts. Research has shown that a catalytic amount of N,N-Dimethylformamide (DMF) can facilitate this transformation. rsc.org

DMF is believed to react with the halogenating agent (e.g., oxalyl bromide) to form a Vilsmeier-type intermediate, [dimethylamino(bromo)methylidene]dimethylammonium bromide. This intermediate is a highly reactive species that then reacts with the sulfonic acid salt to form a DMF-activated sulfonic acid derivative. researchgate.net This activated intermediate is more susceptible to nucleophilic attack by the bromide ion, leading to the formation of the final this compound product.

Interestingly, a catalytic amount of water can also play a role in certain systems by first converting the sulfonic acid salt to the free sulfonic acid in situ, which may then react more readily with the halogenating agent/DMF adduct. researchgate.net

Interactive Data Table: Effect of DMF on Halogen Exchange Reactions This table illustrates the impact of DMF on the conversion of sulfonic acids to sulfonyl halides, showcasing its role as a powerful catalyst.

SubstrateHalogenating AgentSolventCatalystProduct Yield (%)
p-Toluenesulfonic AcidThionyl Fluoride (B91410)ChlorobenzeneNone<5
p-Toluenesulfonic AcidThionyl FluorideDMFDMF (solvent)92
Sodium p-toluenesulfonateThionyl FluorideDMFDMF (solvent)98

Note: Data adapted from studies on sulfonyl fluoride synthesis, demonstrating the general principle of DMF catalysis in sulfonyl halide formation. rsc.org

Bromination of Silyl (B83357) β-Oxoalkanesulfinates

A modern and effective method for producing sulfonyl halides involves the halosulfonylation of sulfinate salts. This approach can be adapted for the synthesis of this compound. The process typically involves the in situ generation of the sulfonyl halide from a corresponding sulfinate salt using a suitable halogen atom source. chemrxiv.org

In this one-pot halosulfonylation procedure, a cyclohexanesulfinate salt (which can be derived from precursors like silyl β-oxoalkanesulfinates) is reacted with a brominating agent such as N-bromosuccinimide (NBS). The reaction is generally mild, scalable, and proceeds under practical conditions, making it a valuable method for accessing a range of sulfonyl halides. chemrxiv.org While the intermediate sulfonyl bromide may form rapidly, extended reaction times can be necessary for the subsequent reaction steps to achieve completion and high yields. chemrxiv.org

Indirect Synthetic Routes and Precursor Derivatization

Indirect routes to this compound often rely on the synthesis and subsequent functionalization of key precursors derived from cyclohexane (B81311) or cyclohexene (B86901).

The synthesis often begins with readily available cyclohexane derivatives. A common precursor is bromocyclohexane (B57405), which can be synthesized from cyclohexanol (B46403). study.comyoutube.com The reaction of cyclohexanol with an agent like phosphorus tribromide or hydrobromic acid effectively replaces the hydroxyl group with a bromine atom, yielding bromocyclohexane. study.com This halogenated cyclohexane then serves as a versatile starting material for introducing the sulfonyl moiety in subsequent steps, for instance, through the formation of an organometallic intermediate. Further functionalization, such as the bromination of 1,4-cyclohexadiene (B1204751) derivatives, can also be employed to create polysubstituted cyclohexane structures that may act as precursors. researchgate.net

A well-established indirect route involves the use of Grignard reagents. The process begins with the preparation of cyclohexylmagnesium bromide from bromocyclohexane and magnesium metal in an ethereal solvent. study.comorgsyn.org This organometallic compound is a potent nucleophile.

The synthesis proceeds in the following key steps:

Formation of Grignard Reagent : Bromocyclohexane is reacted with magnesium turnings in dry ether to form cyclohexylmagnesium bromide. orgsyn.org The yield for this step is typically high. orgsyn.org

Sulfonation : The Grignard reagent is then reacted with sulfur dioxide (SO₂). The cyclohexyl anion attacks the sulfur atom, and upon aqueous workup, yields cyclohexanesulfinic acid or its corresponding salt.

Oxidative Bromination : The resulting cyclohexanesulfinate is then subjected to oxidative bromination using elemental bromine or another bromine source to form the final product, this compound.

This multi-step pathway leverages the robust and well-understood chemistry of Grignard reagents to construct the target molecule from a simple haloalkane precursor. alfredstate.edu

Table 1: Key Steps in Grignard-based Synthesis

Step Reactants Product Purpose
1 Bromocyclohexane, Magnesium Cyclohexylmagnesium bromide Formation of the organometallic intermediate. orgsyn.org
2 Cyclohexylmagnesium bromide, Sulfur Dioxide Cyclohexanesulfinate Salt Introduction of the sulfur dioxide moiety.
3 Cyclohexanesulfinate Salt, Bromine This compound Final oxidative bromination to form the sulfonyl bromide.

The double bond in cyclohexene and its derivatives provides a reactive site for introducing the necessary functional groups. One approach is the direct addition of a sulfonyl bromide reagent across the double bond. For example, bromomethanesulfonyl bromide has been shown to undergo addition reactions with cyclohexene derivatives like 1-methylcyclohexene. orgsyn.org This reaction directly installs a brominated sulfonyl group onto the cyclohexane ring.

Alternatively, cyclohexene can be first converted into an intermediate that is later functionalized. The reaction of cyclohexene with reagents like 2-quinolinesulfenyl bromide leads to the formation of condensed heterocyclic compounds, demonstrating the reactivity of the double bond towards sulfur-halogen species. nih.gov Another strategy involves the reaction of cyclohexene with electrochemically generated bromine to produce trans-1,2-dibromocyclohexane. researchgate.net This di-halogenated intermediate can then be used as a precursor for subsequent substitution and oxidation reactions to introduce the sulfonyl group.

Green Chemistry Principles in Synthesis of this compound

The application of green chemistry principles aims to make the synthesis of chemical compounds more environmentally benign. uni-saarland.de These principles focus on reducing waste, using less hazardous substances, improving energy efficiency, and maximizing the incorporation of starting materials into the final product (atom economy). sigmaaldrich.comwisdomgale.com

In the context of this compound synthesis, several green strategies can be considered:

Waste Prevention : Designing syntheses with fewer steps, such as one-pot reactions, minimizes the generation of waste from intermediate purification processes. wisdomgale.com The in situ generation of sulfonyl halides from sulfinates is an example of such a streamlined process. chemrxiv.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used into the final product. sigmaaldrich.com Routes that involve addition reactions, such as the addition of a sulfonyl bromide moiety to cyclohexene, often exhibit high atom economy.

Less Hazardous Chemical Syntheses : A key goal is to use and generate substances that have little to no toxicity. wisdomgale.com An environmentally benign, metal-free synthesis of sulfonyl bromides has been developed using thiols, ammonium (B1175870) nitrate (B79036), an aqueous solution of HBr, and oxygen as the terminal oxidant. semanticscholar.org This method avoids the use of toxic metals and harsh oxidizing agents often found in traditional oxidation reactions.

Safer Solvents and Auxiliaries : The use of hazardous organic solvents should be minimized or replaced with safer alternatives like water or solvent-free reaction conditions. wisdomgale.com Many traditional organometallic reactions require volatile and flammable solvents like diethyl ether. orgsyn.org Greener approaches seek to substitute these with more benign options. wisdomgale.com

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents as they can be used in small amounts and can be recycled, reducing waste. sigmaaldrich.com

Table 2: Application of Green Chemistry Principles

Principle Application in this compound Synthesis
Prevention Utilizing one-pot procedures to reduce purification steps and associated waste. wisdomgale.com
Atom Economy Favoring addition reactions (e.g., to cyclohexene) over substitution reactions that generate salt byproducts. sigmaaldrich.com
Less Hazardous Synthesis Employing metal-free, aerobic oxidation of thiols to sulfonyl bromides instead of using heavy metal oxidants. semanticscholar.org
Safer Solvents Reducing the reliance on volatile organic solvents like diethyl ether by exploring aqueous or solvent-free conditions. wisdomgale.com
Catalysis Developing catalytic cycles, such as using nitrogen oxides from ammonium nitrate as catalysts for oxidation. semanticscholar.org

By integrating these principles, the synthesis of this compound and its precursors can be made more sustainable, safer, and more efficient. uni-saarland.de

Reaction Mechanisms and Pathways

Electrophilic Reactivity of the Sulfonyl Bromide Moiety

The electrophilic character of Cyclohexanesulfonyl bromide is the cornerstone of its reactivity, enabling it to engage with a variety of nucleophiles and unsaturated systems.

This compound can undergo electrophilic addition reactions with unsaturated compounds, such as alkenes. In these reactions, the bromine atom acts as the initial electrophile, attacking the electron-rich carbon-carbon double bond. chemguide.co.ukchemguide.co.ukchemistryguru.com.sglibretexts.org This process is analogous to the well-documented addition of molecular bromine (Br₂) to alkenes. chemguide.co.uklibretexts.org

The mechanism of electrophilic addition to an alkene commences with the attack of the alkene's π-electrons on the electrophilic bromine atom. libretexts.orgchemguide.net This interaction leads to the formation of a cyclic, three-membered intermediate known as a bromonium ion. chemguide.co.uklibretexts.orgchemguide.netlibretexts.orgacs.org In this intermediate, the bromine atom is bonded to both carbons of the original double bond and carries a formal positive charge. libretexts.orgchemguide.netlibretexts.org The formation of this bridged ion is a critical step that dictates the stereochemical outcome of the reaction. libretexts.org The bromide ion (Br⁻), which is displaced during this step, or another nucleophile present in the reaction mixture, then attacks one of the carbons of the bromonium ion. chemguide.co.uklibretexts.org

The outcomes of addition reactions are governed by specific principles of selectivity. masterorganicchemistry.comkhanacademy.orgucalgary.ca

Regioselectivity: When this compound adds to an unsymmetrical alkene, the reaction is regioselective. masterorganicchemistry.comucalgary.ca This selectivity is dictated by Markovnikov's rule, which states that the nucleophile (in the second step) will attack the more substituted carbon of the former double bond. lumenlearning.com This preference is due to the greater stability of the partial positive charge on the more substituted carbon atom in the bromonium ion intermediate. An addition that follows this rule is termed a "Markovnikov addition," while the opposite outcome is an "anti-Markovnikov" addition. masterorganicchemistry.comlumenlearning.com

Stereoselectivity: The addition reaction is highly stereoselective. The nucleophilic attack on the bromonium ion intermediate occurs from the face opposite to the bridging bromine atom, in a manner similar to an Sₙ2 reaction. chemguide.netlibretexts.org This results in anti-addition, where the two parts of the reagent (the cyclohexanesulfonyl group and the bromine atom) are added to opposite faces of the double bond. libretexts.orgucalgary.ca

Table 1: Selectivity in Electrophilic Addition Reactions

Selectivity TypeDescriptionGoverning PrincipleResulting Product
Regioselectivity The preferential addition to a specific carbon of an unsymmetrical alkene.Markovnikov's Rule (attack at the more substituted carbon). lumenlearning.comFormation of one constitutional isomer over another. masterorganicchemistry.comucalgary.ca
Stereoselectivity The preferential formation of a specific stereoisomer.Backside attack on the cyclic bromonium ion intermediate. chemguide.netlibretexts.orgAnti-addition product. libretexts.org

This compound readily undergoes nucleophilic substitution reactions at the electrophilic sulfur atom. wikipedia.org In these reactions, a nucleophile replaces the bromide ion, which functions as a leaving group. wikipedia.org This class of reactions is essential for synthesizing various sulfonyl derivatives, such as sulfonamides and sulfonate esters, from amines and alcohols, respectively. wikipedia.org

Nucleophilic substitution reactions can proceed through different mechanisms, primarily distinguished by their molecularity and the nature of the intermediate steps. wikipedia.orgsavemyexams.com

SN2 (Substitution Nucleophilic Bimolecular): This mechanism is a one-step, concerted process. firsthope.co.inchemguide.co.uk The incoming nucleophile attacks the electrophilic sulfur atom at the same time as the bromide leaving group departs. organic-chemistry.org The reaction rate is dependent on the concentrations of both the this compound and the nucleophile. youtube.com This pathway involves a single transition state and results in a predictable inversion of configuration if the center were chiral. firsthope.co.inorganic-chemistry.org

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that involves the formation of an intermediate. firsthope.co.inchemguide.co.uk The first and rate-determining step is the slow departure of the leaving group (bromide) to form a highly reactive sulfonyl cation (C₆H₁₁SO₂⁺) intermediate. savemyexams.commasterorganicchemistry.com In the second, rapid step, this cation is attacked by the nucleophile. masterorganicchemistry.com The rate of an Sₙ1 reaction depends only on the concentration of the substrate, this compound. youtube.commasterorganicchemistry.com

Table 2: Comparison of SN1 and SN2 Mechanisms for this compound

FeatureSN1 MechanismSN2 Mechanism
Kinetics Unimolecular (Rate = k[C₆H₁₁SO₂Br]). masterorganicchemistry.comBimolecular (Rate = k[C₆H₁₁SO₂Br][Nucleophile]). youtube.com
Mechanism Two steps via a sulfonyl cation intermediate. firsthope.co.inOne concerted step with a single transition state. firsthope.co.inlibretexts.org
Substrate Role Forms an intermediate.Is attacked by the nucleophile.
Nucleophile Role Attacks the intermediate in the fast step.Participates in the rate-determining step.

The success of both addition and substitution reactions involving this compound hinges on the ability of the bromide to function as an effective leaving group. libretexts.orglibretexts.org Bromide (Br⁻) is considered a good leaving group because it is the conjugate base of a strong acid, hydrobromic acid (HBr). Its stability in solution is high due to its large size and high polarizability, which allows the negative charge to be dispersed effectively. libretexts.org This stability facilitates the heterolytic cleavage of the sulfur-bromine bond, which is a critical step in both Sₙ1 (where it leaves on its own) and Sₙ2 (where it is displaced) mechanisms. libretexts.orglibretexts.org

Substitution Reactions

Radical Reactivity of the Sulfonyl Bromide Moiety

The sulfonyl bromide group of this compound is a versatile functional group that can participate in a variety of radical reactions. This reactivity stems from the relative weakness of the sulfur-bromine bond, which can undergo homolytic cleavage to generate a cyclohexanesulfonyl radical.

Generation and Behavior of Sulfonyl Radicals

Sulfonyl radicals are highly reactive intermediates that can be generated from sulfonyl bromides through various methods, including thermal or photochemical initiation, and through the use of radical initiators like triethylborane (B153662) (Et₃B) at ambient temperatures. researchgate.netpublish.csiro.au Once formed, these electrophilic sulfonyl radicals readily engage in subsequent reactions. rsc.org Their behavior is characterized by rapid addition to unsaturated systems and participation in hydrogen atom transfer processes. researchgate.netacs.org The generation of sulfonyl radicals from sulfonyl bromides is a key step in many synthetic transformations, enabling the formation of new carbon-sulfur bonds. researchgate.netresearchgate.net

The general process for the generation of a sulfonyl radical from a sulfonyl bromide can be depicted as follows: R-SO₂-Br → R-SO₂• + Br•

These radicals are known to be involved in a wide range of sulfonylation reactions. researchgate.net The utility of sulfonyl radicals is highlighted by their ability to participate in complex reaction cascades, leading to the formation of diverse and structurally complex molecules. researchgate.netrsc.org

Radical Addition Reactions (e.g., Bromosulfonylation of Alkenes)

A prominent reaction of sulfonyl radicals is their addition to alkenes. magtech.com.cn This process, known as bromosulfonylation, involves the addition of the sulfonyl radical to the double bond, followed by trapping of the resulting carbon-centered radical by a bromine atom from another molecule of the sulfonyl bromide. This chain reaction leads to the formation of a β-bromo sulfone. sci-hub.st The addition of the sulfonyl radical typically occurs at the less substituted carbon of the alkene, following an anti-Markovnikov selectivity pattern. wikipedia.org

The mechanism for the radical addition of this compound to an alkene can be outlined in the following steps:

Initiation: Generation of the cyclohexanesulfonyl radical.

Propagation Step 1: Addition of the cyclohexanesulfonyl radical to the alkene to form a β-bromoalkyl radical.

Propagation Step 2: Abstraction of a bromine atom from another molecule of this compound by the β-bromoalkyl radical to yield the final product and regenerate the cyclohexanesulfonyl radical. wikipedia.org

This reaction is a powerful tool for the difunctionalization of alkenes, allowing for the simultaneous introduction of a sulfonyl group and a bromine atom across a double bond. sci-hub.st The stereochemistry of the addition can often be controlled, leading to specific diastereomers.

Hydrogen Atom Transfer (HAT) Reactions

Sulfonyl radicals can also participate in Hydrogen Atom Transfer (HAT) reactions. nih.govrsc.org In these processes, the sulfonyl radical abstracts a hydrogen atom from a suitable donor molecule. While sulfonyl radicals themselves are generally less prone to abstracting hydrogen atoms compared to other radical species, the reverse reaction, where a carbon-centered radical abstracts a hydrogen atom from a sulfinic acid (RSO₂H), is a well-established process. nih.govrsc.orgresearchgate.net The O-H bond dissociation enthalpy (BDE) of sulfinic acids is a key factor in their reactivity as H-atom donors. rsc.orgresearchgate.net

HAT reactions involving sulfonyl radicals are crucial in certain synthetic methodologies, such as in radical cyclization cascades where an initially formed radical abstracts a hydrogen atom to propagate the chain or terminate the reaction. researchgate.net The efficiency of these HAT processes is dependent on the bond dissociation energies of the C-H bonds involved and the stability of the resulting radicals.

Reductive Radical-Polar Crossover Reactions

Reductive radical-polar crossover reactions represent a modern synthetic strategy that combines the reactivity of radical intermediates with the transformations of polar species. rsc.orgresearchgate.netthieme-connect.de In the context of this compound, this could involve the initial radical addition to an alkene to form a carbon-centered radical. This radical intermediate can then be reduced to a carbanion through a single electron transfer (SET) process. uni-regensburg.denih.gov This carbanionic species can then react with an electrophile.

A plausible sequence for a reductive radical-polar crossover reaction is as follows:

Generation of the cyclohexanesulfonyl radical.

Radical addition to an alkene to form a carbon-centered radical intermediate.

Single electron transfer (SET) to the radical intermediate to form a carbanion. nih.gov

Trapping of the carbanion by an electrophile.

This type of reaction allows for the formation of multiple new bonds in a single operation and provides access to complex molecular architectures that would be challenging to synthesize using traditional methods. nih.gov The interplay between radical and polar steps offers a unique level of control over the reaction outcome. uni-regensburg.de

Elimination Reactions Involving this compound

This compound can undergo elimination reactions, typically under basic conditions, to form cyclohexene (B86901). These reactions are important for understanding the reactivity of the compound and for the synthesis of unsaturated compounds.

E2 Mechanisms and Stereochemical Requirements

The most common mechanism for the elimination of HBr from this compound is the bimolecular elimination (E2) mechanism. iitk.ac.inmsu.edulibretexts.org The E2 reaction is a one-step, concerted process where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group (the sulfonyl bromide group), and the leaving group departs simultaneously, leading to the formation of a double bond. libretexts.orgmasterorganicchemistry.com

A critical aspect of the E2 reaction in cyclohexane (B81311) systems is its strict stereochemical requirement. iitk.ac.inmsu.educhemistrysteps.com For the reaction to occur, the hydrogen atom being removed and the leaving group must be in an anti-periplanar arrangement. chemistrysteps.comlibretexts.org In a cyclohexane chair conformation, this translates to the requirement that both the β-hydrogen and the sulfonyl bromide group must be in axial positions. iitk.ac.inlibretexts.orgchemistrysteps.com

This stereochemical constraint has significant consequences for the regioselectivity and rate of the elimination reaction. libretexts.orglibretexts.org If the this compound molecule can adopt a conformation where a β-hydrogen and the leaving group are trans-diaxial, the E2 elimination can proceed. iitk.ac.inmsu.edu However, if bulky substituents lock the cyclohexane ring in a conformation where this arrangement is not possible, the E2 reaction will be significantly hindered or may not occur at all. libretexts.orgchemistrysteps.com The rate of the E2 reaction is influenced by the strength of the base, with stronger bases favoring the reaction. iitk.ac.in

Influence of Cyclohexane Conformation on Reactivity

The reactivity of this compound is significantly influenced by the conformation of its cyclohexane ring. The cyclohexane ring predominantly exists in a stable chair conformation, which minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles of approximately 111° and staggering the carbon-hydrogen bonds. libretexts.org This chair conformation is considerably more stable than the boat or twist-boat conformations. libretexts.orgbyjus.com At room temperature, over 99.99% of cyclohexane molecules in a solution will be in a chair conformation. byjus.com

In this chair form, substituents on the ring can occupy one of two positions: axial (pointing up or down, perpendicular to the ring's plane) or equatorial (pointing out from the side of the ring). byjus.com A crucial aspect of cyclohexane chemistry is the process of ring flipping, where one chair conformation converts into another. byjus.com During a ring flip, axial substituents become equatorial, and equatorial substituents become axial. byjus.com

The position of the sulfonyl bromide group (axial or equatorial) plays a critical role in the molecule's reactivity, particularly in elimination reactions such as the E2 reaction. For an E2 reaction to proceed, the leaving group and a hydrogen atom on an adjacent carbon must be in an anti-periplanar arrangement, meaning they are in the same plane but on opposite sides of the carbon-carbon bond. masterorganicchemistry.com In the context of a cyclohexane ring, this requirement is met when both the leaving group and the adjacent hydrogen are in axial positions. masterorganicchemistry.comlibretexts.org

The conformational equilibrium of this compound will favor the conformer where the bulky sulfonyl bromide group is in the more stable equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. maricopa.edunobelprize.org However, for reactions requiring an axial leaving group, the molecule must adopt the less stable conformation where the sulfonyl bromide group is axial. masterorganicchemistry.com The concentration of this reactive conformer, though small, will directly impact the reaction rate. masterorganicchemistry.com If the equilibrium strongly favors the equatorial conformer, the rate of reactions requiring an axial leaving group will be significantly slower. masterorganicchemistry.comlibretexts.org

For instance, in a scenario analogous to substituted cyclohexyl halides, if a bulky substituent is present elsewhere on the ring that locks the conformation with the sulfonyl bromide group in the equatorial position, the rate of an E2 elimination would be drastically reduced because the required diaxial arrangement cannot be easily achieved. libretexts.org Conversely, if the conformation with the axial sulfonyl bromide is more stable or more readily accessible, the reaction rate for processes like E2 elimination will be faster. masterorganicchemistry.com

Other Mechanistic Considerations

Catalytic Effects on Reaction Pathways

The specific catalytic effects on this compound reactions would depend on the nature of the reaction and the catalyst employed.

Metal Catalysis: In cross-coupling reactions, metal catalysts, often based on palladium, nickel, or copper, are frequently used to facilitate the formation of carbon-carbon or carbon-heteroatom bonds. wikipedia.org For a reaction involving this compound, a metal catalyst could facilitate a cross-coupling reaction. The general mechanism for such reactions often involves the oxidative addition of the alkyl halide to a low-valent metal center, followed by transmetalation and reductive elimination to form the final product and regenerate the catalyst. wikipedia.org For instance, a nickel catalyst in conjunction with a photocatalyst has been shown to mediate the coupling of alkyl bromides with ethers, where the bromine radical can act as a hydrogen atom transfer (HAT) agent. uni-regensburg.de

Acid/Base Catalysis: Acid or base catalysts can influence reactions by protonating or deprotonating the substrate or other reagents, thereby altering their reactivity. In reactions where the sulfonyl bromide group acts as a leaving group, a Lewis acid could coordinate to the bromine or oxygen atoms, making the sulfonyl group a better leaving group and accelerating the reaction.

Phase Transfer Catalysis: In reactions involving a water-soluble reagent and a water-insoluble substrate like this compound, a phase-transfer catalyst can be employed. These catalysts, such as quaternary ammonium (B1175870) salts or crown ethers, facilitate the transport of the reagent from the aqueous phase to the organic phase where the reaction occurs.

The selection of a specific catalyst can also influence the selectivity of a reaction, favoring one reaction pathway over another and leading to a specific desired product. nih.gov For example, in multicomponent reactions, a catalyst can be crucial in selecting one of several possible reaction routes, thereby avoiding the formation of byproducts. nih.gov

Solvent Effects on Reaction Rates and Selectivity

The choice of solvent is a critical parameter in chemical reactions involving this compound, as it can significantly influence reaction rates and selectivity. rsc.orgresearchgate.net Solvents can affect reactions by stabilizing or destabilizing reactants, transition states, and intermediates, and in some cases, by directly participating in the reaction mechanism. rsc.orgresearchgate.net

The polarity of a solvent, often quantified by its dielectric constant, plays a crucial role in how it interacts with solutes. libretexts.org

Polar Solvents: Polar solvents possess large dipole moments and high dielectric constants. masterorganicchemistry.com They are effective at solvating charged species like ions and stabilizing polar transition states. researchgate.net For reactions involving this compound that proceed through ionic intermediates or have polar transition states, polar solvents are generally preferred as they can increase the reaction rate. researchgate.net For example, in an SN1 type reaction, a polar solvent would stabilize the carbocation intermediate and the bromide leaving group, thus accelerating the reaction. However, the viscosity of the solvent can also play a role; highly viscous solvents can decrease reaction rates by slowing the diffusion of reactants. libretexts.org

Nonpolar Solvents: Nonpolar solvents have low dielectric constants and small or no dipole moments. masterorganicchemistry.comnagwa.com They are less effective at solvating charged species. masterorganicchemistry.com In reactions where the reactants are nonpolar and the transition state is less polar than the reactants, a nonpolar solvent may be advantageous. researchgate.net For reactions involving free radical mechanisms, nonpolar solvents are often used.

The effect of solvent polarity on selectivity can also be significant. In some cases, changing the solvent from nonpolar to polar can enhance the selectivity for a particular product by differentially stabilizing the transition states leading to different products. mdpi.com

Table 1: Comparison of Polar and Nonpolar Solvents

Property Polar Solvents Nonpolar Solvents
Dielectric Constant High (>5) libretexts.org Low (<5) libretexts.org
Dipole Moment Significant masterorganicchemistry.com Low to zero masterorganicchemistry.com
Solvation Ability Good for polar/ionic species researchgate.net Good for nonpolar species researchgate.net

| Effect on Ionic Rxns | Generally accelerate researchgate.net | Generally slow down |

Polar solvents can be further classified as protic or aprotic, a distinction that is particularly important for nucleophilic substitution and elimination reactions.

Protic Solvents: Polar protic solvents contain O-H or N-H bonds and can act as hydrogen bond donors. masterorganicchemistry.comchemistrytalk.org Examples include water, alcohols, and carboxylic acids. libretexts.org These solvents are very effective at solvating both cations and anions. chemistrytalk.org They can solvate nucleophiles through hydrogen bonding, which can sometimes decrease the nucleophile's reactivity in SN2 reactions. reddit.com However, in SN1 reactions, polar protic solvents are highly effective because they can stabilize both the carbocation intermediate and the leaving group through hydrogen bonding. chemistrytalk.orgyoutube.com

Aprotic Solvents: Polar aprotic solvents have dipole moments but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors. masterorganicchemistry.comchemistrytalk.org Examples include acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). libretexts.org While they can solvate cations, they are less effective at solvating anions. chemistrytalk.org This leaves the anion (nucleophile) more "naked" and reactive, often leading to a significant rate enhancement in SN2 reactions compared to protic solvents. libretexts.orgchemistrytalk.org

The choice between a protic and an aprotic solvent can therefore dramatically alter the rate and even the mechanism (SN1 vs. SN2) of a reaction involving this compound.

Table 2: Characteristics of Protic and Aprotic Solvents

Solvent Type Hydrogen Bonding Effect on Nucleophiles Preferred Mechanism
Polar Protic Donates H-bonds masterorganicchemistry.com Solvates and can hinder reddit.com SN1 youtube.com
Polar Aprotic Does not donate H-bonds masterorganicchemistry.com Poorly solvates, enhances reactivity chemistrytalk.org SN2 chemistrytalk.org

Applications in Organic Synthesis

Role as a Sulfonylating Reagent

The primary function of cyclohexanesulfonyl bromide in organic chemistry is as a sulfonylating agent. The sulfonyl group (-SO2-) is highly electron-withdrawing, and the bromine atom is a competent leaving group. This combination makes the sulfur atom of this compound highly electrophilic and ready to react with nucleophiles.

The general mechanism involves the attack of a nucleophile (Nu:) on the sulfur atom, leading to the displacement of the bromide ion and the formation of a new sulfur-nucleophile bond. This reaction is the foundation for the synthesis of cyclohexyl sulfonamides and sulfonic acid derivatives.

Table 1: Nucleophilic Sulfonylation Reaction

Reactant 1 Reactant 2 (Nucleophile) Product Byproduct
This compound Amine (R₂NH) Cyclohexyl Sulfonamide HBr
This compound Alcohol (R'OH) Cyclohexyl Sulfonate Ester HBr
This compound Water (H₂O) Cyclohexyl Sulfonic Acid HBr

Precursor for Cyclohexyl Sulfonamide Derivatives

One of the most common applications of this compound is its reaction with primary and secondary amines to form cyclohexyl sulfonamides. libretexts.org This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen bromide (HBr) that is formed as a byproduct. youtube.com The resulting sulfonamides are stable compounds and are of interest in medicinal chemistry. libretexts.orgorganic-chemistry.org The general reaction is robust and applicable to a wide variety of amines. organic-chemistry.org

Reaction Scheme: C₆H₁₁SO₂Br + 2 R₂NH → C₆H₁₁SO₂NR₂ + R₂NH₂⁺Br⁻

Table 2: Synthesis of Various Cyclohexyl Sulfonamides

Amine Substrate Base Resulting Sulfonamide
Aniline Pyridine N-phenylcyclohexanesulfonamide
Diethylamine Triethylamine N,N-diethylcyclohexanesulfonamide
Benzylamine Pyridine N-benzylcyclohexanesulfonamide
Piperidine Triethylamine 1-(cyclohexylsulfonyl)piperidine

Precursor for Cyclohexyl Sulfonic Acid Derivatives

This compound serves as a precursor for various derivatives of cyclohexyl sulfonic acid. The most common among these are sulfonate esters, formed through the reaction of the sulfonyl bromide with alcohols. youtube.comorganic-chemistry.org This process, often called sulfonylation of an alcohol, converts the hydroxyl group into a much better leaving group (a sulfonate), which is a crucial step in many synthetic sequences, particularly for substitution and elimination reactions. youtube.comlibretexts.org The reaction is typically performed in the presence of a non-nucleophilic base like pyridine, which both catalyzes the reaction and scavenges the HBr byproduct. youtube.comyoutube.com

Reaction Scheme: C₆H₁₁SO₂Br + R'OH + C₅H₅N → C₆H₁₁SO₂OR' + C₅H₅NH⁺Br⁻

Table 3: Examples of Cyclohexyl Sulfonate Ester Formation

Alcohol Product
Methanol Methyl cyclohexanesulfonate
Ethanol (B145695) Ethyl cyclohexanesulfonate
Isopropanol Isopropyl cyclohexanesulfonate
Phenol Phenyl cyclohexanesulfonate

Utility in Cycloaddition Reactions

The direct participation of this compound in cycloaddition reactions, such as the Diels-Alder [4+2] cycloaddition or various [3+2] cycloadditions, is not a widely documented application in chemical literature. wikipedia.orguchicago.edu Typically, dienophiles in Diels-Alder reactions feature electron-withdrawing groups directly conjugated to a carbon-carbon double or triple bond to activate them for the reaction. libretexts.orglibretexts.orgmasterorganicchemistry.com The this compound moiety does not fit this structural template. While other specialized sulfonyl compounds, such as sulfonyl allenes or N-sulfonylcyclopropanes, have been designed to participate in specific cycloaddition reactions, there is no significant evidence of this compound itself being used for this purpose. rsc.orgresearchgate.net

Stereoselective Transformations

This compound is an achiral molecule and, therefore, cannot induce stereoselectivity on its own. However, it can be involved in transformations where the stereochemistry of a chiral substrate is important.

For instance, when a chiral alcohol is converted to a cyclohexyl sulfonate ester, the stereocenter at the alcohol's carbon is not affected. youtube.com The newly formed sulfonate ester is an excellent leaving group. A subsequent nucleophilic substitution (Sₙ2) reaction at that carbon center will proceed with inversion of configuration. This two-step sequence allows for the stereocontrolled conversion of a chiral alcohol into a variety of other functional groups with predictable stereochemistry.

While chiral amines can be used to synthesize chiral sulfonamides, and methods exist for the stereoselective synthesis of other chiral sulfinyl compounds, the use of this compound as a tool to direct stereoselective transformations is not an established strategy. nih.govresearchgate.net

Enabling Reagent in Complex Molecule Construction

In the synthesis of complex molecules, such as natural products, protecting groups are often required to mask the reactivity of certain functional groups while transformations are carried out elsewhere in the molecule. wiley.comjocpr.comresearchgate.net The sulfonamide group, formed by reacting an amine with a sulfonyl halide like this compound, is known for its high stability under a wide range of chemical conditions, including acidic and basic environments and many oxidative and reductive conditions. orgsyn.org

Theoretically, the cyclohexanesulfonyl group could be employed as a robust protecting group for a primary or secondary amine during a multi-step synthesis. However, its use is not widespread compared to more common amine protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl). The stability of the sulfonamide bond can also be a drawback, as its removal often requires harsh conditions, which may not be compatible with sensitive functional groups in a complex molecule. orgsyn.org Consequently, while plausible, the role of this compound as a key enabling reagent in documented total syntheses of complex molecules is not prominent.

Integration into Cascade and Tandem Reactions

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more consecutive reactions where the subsequent steps result from the functionality generated in the previous step, all within a single pot. nih.gov These reactions are highly efficient for building molecular complexity.

The initiation of a cascade sequence often requires a specific triggering event. While some cascade reactions have been developed that are triggered by the formation of sulfonyl radicals or involve specialized sulfonyl compounds, the simple sulfonylation reaction of this compound with a nucleophile is not commonly reported as a trigger for such sequences. rsc.orgresearchgate.net The formation of a stable sulfonamide or sulfonate ester does not typically generate a reactive intermediate that would spontaneously undergo further transformations in a cascade manner. Therefore, the integration of this compound into cascade or tandem reaction sequences is not a well-established application in organic synthesis.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of molecules like Cyclohexanesulfonyl bromide can be understood and predicted. These computational methods, rooted in the principles of quantum mechanics, allow for the detailed examination of electronic structure, which in turn governs the molecule's stability, reactivity, and spectroscopic characteristics. By solving approximations of the Schrödinger equation, researchers can model various molecular attributes without the need for empirical data, providing a foundational understanding of the molecule's behavior at an atomic level.

For this compound, such calculations would typically employ methods like Density Functional Theory (DFT) or ab initio approaches (such as Hartree-Fock or Møller-Plesset perturbation theory) to determine the molecule's ground-state geometry, vibrational frequencies, and electronic properties. The choice of the computational method and basis set is crucial for balancing accuracy with computational cost. These calculations provide the groundwork for more specific analyses, including the examination of molecular orbitals and the distribution of electron density.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of another. researchgate.netyoutube.comyoutube.com The energies and spatial distributions of these orbitals in this compound are critical for predicting its chemical behavior.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In this compound, the sulfonyl group (-SO₂-) is strongly electron-withdrawing, and the bromine atom is highly electronegative. These features significantly influence the nature of the frontier orbitals.

HOMO: The HOMO is expected to have significant contributions from the lone pair electrons of the bromine and oxygen atoms, and potentially from the σ-bonds of the cyclohexane (B81311) ring. The electron-withdrawing nature of the sulfonyl group would lower the energy of the HOMO compared to unsubstituted cyclohexane.

LUMO: The LUMO is anticipated to be a σ* antibonding orbital primarily localized along the sulfur-bromine (S-Br) bond. This localization makes the sulfur atom a primary electrophilic site, susceptible to nucleophilic attack, which would lead to the cleavage of the S-Br bond.

The interaction between the HOMO of a nucleophile and the LUMO of this compound would dictate the trajectory of a nucleophilic substitution reaction. The energy match and spatial overlap between these interacting orbitals are crucial for the reaction to proceed efficiently. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

OrbitalExpected Primary LocalizationRelative Energy LevelRole in Reactivity
HOMOLone pairs on Bromine and Oxygen atoms, C-C/C-H sigma bonds of the ringLowered by electron-withdrawing -SO₂Br groupElectron Donor (Nucleophilic Character)
LUMOσ* antibonding orbital of the S-Br bondLowered by electronegative Br and O atomsElectron Acceptor (Electrophilic Character at Sulfur)
HOMO-LUMO GapModerate-Indicator of Kinetic Stability and Reactivity

The distribution of electron density within a molecule provides a map of its electrostatic potential, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This distribution is a direct consequence of the different electronegativities of the constituent atoms and the inductive and resonance effects of functional groups. Computational methods can generate molecular electrostatic potential (MEP) maps, which visualize these charge distributions and are invaluable for predicting reactivity. mdpi.com

For this compound, the key functional group is sulfonyl bromide (-SO₂Br). The sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a bromine atom. This arrangement leads to a significant polarization of electron density:

Electrophilic Center: The sulfur atom is highly electron-deficient due to the strong inductive effect of the two oxygen atoms and the bromine atom. It is, therefore, the primary site for nucleophilic attack.

Nucleophilic Regions: The oxygen atoms bear a partial negative charge, making them potential sites for interaction with electrophiles or for hydrogen bonding. The bromine atom also carries a partial negative charge but acts as a leaving group in nucleophilic substitution reactions at the sulfur center.

Cyclohexane Ring: The electron-withdrawing sulfonyl group will also induce a slight positive charge on the carbon atom to which it is attached (C1).

This predicted charge distribution suggests that this compound will readily react with nucleophiles at the sulfur atom. The reaction would proceed via an addition-elimination mechanism or a direct displacement (SN2-like) pathway, with the bromide ion serving as a good leaving group.

Table 2: Predicted Electron Density and Reactivity Sites in this compound

Atom/RegionPredicted Partial ChargePredicted Reactivity
Sulfur (S)Highly Positive (δ+)Primary Electrophilic Site (Attack by Nucleophiles)
Oxygen (O)Negative (δ-)Nucleophilic Site (Protonation, Lewis Acid Coordination)
Bromine (Br)Negative (δ-)Good Leaving Group in Substitution Reactions
Cyclohexane C1Slightly Positive (δ+)Secondary Electrophilic Site

Transition State Theory and Reaction Kinetics

Transition State Theory (TST) provides a framework for understanding and calculating the rates of chemical reactions. youtube.comjoaquinbarroso.comucsb.edu It postulates that for a reaction to occur, reactant molecules must pass through a high-energy, transient configuration known as the transition state (TS), which represents the energy maximum along the reaction coordinate. The rate of the reaction is then determined by the concentration of these transition state complexes and the frequency at which they convert to products.

In the context of computational chemistry, locating the transition state structure on the potential energy surface is a critical step in modeling a reaction mechanism. A transition state is a first-order saddle point, meaning it is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. joaquinbarroso.com Computational algorithms can search for these saddle points, and their successful identification is typically confirmed by a frequency calculation, which should yield exactly one imaginary frequency. joaquinbarroso.com This imaginary frequency corresponds to the vibrational mode of the molecule moving along the reaction coordinate from reactants to products.

For this compound, TST can be applied to model various reactions, such as its hydrolysis or its reaction with amines to form sulfonamides. For example, in a nucleophilic substitution reaction with a generic nucleophile (Nu⁻):

C₆H₁₁SO₂Br + Nu⁻ → C₆H₁₁SO₂Nu + Br⁻

Computational modeling would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants (this compound and the nucleophile) and the products.

Transition State Search: Locating the transition state structure connecting the reactants and products. This would likely involve a pentacoordinate sulfur intermediate or a concerted displacement.

Frequency Calculation: Confirming the nature of all stationary points. Reactants and products should have all real (positive) vibrational frequencies, while the TS must have one imaginary frequency.

Energy Calculation: Determining the activation energy (ΔG‡), which is the difference in Gibbs free energy between the transition state and the reactants.

The calculated activation energy can then be used in the Eyring equation, a cornerstone of TST, to estimate the reaction rate constant. These calculations can also provide insights into how the reaction rate is affected by changes in temperature, pressure, or the structure of the nucleophile.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure of this compound is not static. The cyclohexane ring exists predominantly in a chair conformation, which can undergo a "ring-flip" to an alternative chair conformation. The position of the sulfonyl bromide substituent on the ring—either axial or equatorial—profoundly affects the molecule's stability and reactivity. sapub.orgopenstax.orgopenochem.orglibretexts.org

Conformational Analysis: The chair conformation of cyclohexane minimizes both angle strain and torsional strain. In a monosubstituted cyclohexane, the substituent can occupy either an axial position (pointing up or down, parallel to the principal axis of the ring) or an equatorial position (pointing out from the perimeter of the ring). The equatorial position is generally more stable for bulky substituents to avoid steric hindrance with the axial hydrogens on the same side of the ring. This unfavorable steric interaction is known as a 1,3-diaxial interaction. openochem.org

The sulfonyl bromide group (-SO₂Br) is sterically demanding. Therefore, the conformational equilibrium of this compound is expected to strongly favor the conformer where the -SO₂Br group is in the equatorial position. The energy difference between the equatorial and axial conformers (the A-value) for the -SO₂Br group has not been experimentally determined, but it can be estimated to be significant, likely greater than 2.0 kcal/mol, based on related functional groups. This implies that at room temperature, over 95% of the molecules will exist in the equatorial conformation.

Stereoelectronic Effects: Stereoelectronic effects are interactions between orbitals that depend on the spatial arrangement of atoms within a molecule. bohrium.comresearchgate.netpharmacy180.com These effects can influence conformation, stability, and reactivity. In this compound, a key stereoelectronic effect is hyperconjugation. This involves the donation of electron density from a filled bonding orbital (a donor) to a nearby empty or partially filled antibonding orbital (an acceptor).

The most significant hyperconjugative interactions would involve:

Donation from the axial C-H or C-C σ orbitals of the cyclohexane ring into the low-lying σ* antibonding orbitals of the C-S and S-Br bonds.

These interactions are maximized when the orbitals are anti-periplanar (oriented at 180° to each other). For instance, the interaction between an axial C-H bond (σC-H) and the antibonding orbital of the C-S bond (σ*C-S) is most effective when the -SO₂Br group is equatorial.

These stabilizing interactions contribute further to the preference for the equatorial conformer. They also have subtle effects on bond lengths and angles; for example, the donor C-H bond may be slightly elongated, and the acceptor C-S bond may also lengthen.

Table 3: Estimated Conformational Preference for this compound

ConformerKey InteractionsRelative StabilityEstimated Population at 298 K
Equatorial -SO₂Br- Minimal 1,3-diaxial strain
  • Favorable hyperconjugation (e.g., σC-H(ax) → σ*C-S)
  • More Stable> 95%
    Axial -SO₂Br- Significant 1,3-diaxial steric strain
  • Altered hyperconjugative interactions
  • Less Stable< 5%

    Solvent Models in Computational Chemistry

    Chemical reactions are most often carried out in a solvent, and the interaction between the solute (this compound) and the solvent can have a dramatic impact on reaction rates and equilibria. Computational chemistry must account for these effects to provide realistic predictions. wikipedia.orgacs.org Solvent models are broadly categorized into two types: implicit and explicit.

    Implicit Solvent Models: Implicit, or continuum, models treat the solvent as a continuous medium with a defined dielectric constant (ε), rather than as individual molecules. wikipedia.org The solute is placed in a cavity within this dielectric continuum, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized solvent. The Polarizable Continuum Model (PCM) and its variants are among the most widely used implicit models.

    Explicit Solvent Models: Explicit solvent models include individual solvent molecules in the calculation. nih.govfiveable.me This approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. However, it is computationally very expensive because it requires calculating the interactions for a large number of molecules and often involves averaging over many different solvent configurations, typically through molecular dynamics (MD) or Monte Carlo simulations.

    A hybrid approach, known as Quantum Mechanics/Molecular Mechanics (QM/MM), is often employed. fiveable.me In this method, the solute and a few key solvent molecules in the first solvation shell are treated with a high-level quantum mechanics method, while the rest of the solvent is treated with a less expensive molecular mechanics force field. This would be a suitable method for studying a reaction of this compound where a specific hydrogen bond from a protic solvent molecule to one of the sulfonyl oxygens is thought to play a key role in the mechanism.

    Table 4: Comparison of Solvent Models for a Study of this compound

    Model TypeDescriptionAdvantagesDisadvantagesApplicability to C₆H₁₁SO₂Br
    Implicit (e.g., PCM)Solvent is a continuous dielectric medium.- Computationally efficient
  • Good for bulk electrostatic effects
  • - Neglects specific interactions (e.g., H-bonds)
  • Does not capture solvent structure
  • Good for initial geometry optimizations and reaction profiling in various solvents.
    ExplicitIndividual solvent molecules are included.- Models specific solute-solvent interactions
  • Provides information on solvent structure
  • - Very computationally expensive
  • Requires extensive sampling
  • Necessary for studying mechanisms where specific solvent molecules play a direct role (e.g., as a catalyst or proton shuttle).
    Hybrid (QM/MM)Reacting core (QM) is embedded in a classical solvent (MM).- Balances accuracy and cost
  • Models specific interactions in the reactive center
  • - Requires careful setup of the QM/MM boundaryIdeal for high-accuracy studies of reaction mechanisms in solution.

    Advanced Spectroscopic Characterization in Research Contexts

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

    NMR spectroscopy is a cornerstone technique for elucidating the structure of sulfonyl halides and investigating reaction mechanisms.

    ¹H NMR: In a hypothetical ¹H NMR spectrum of Cyclohexanesulfonyl bromide, one would expect to see a complex set of multiplets in the aliphatic region, corresponding to the protons on the cyclohexane (B81311) ring. The proton on the carbon atom bonded to the sulfonyl bromide group would likely be the most downfield-shifted proton of the ring due to the strong electron-withdrawing effect of the -SO₂Br group.

    ¹³C NMR: The ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in the cyclohexane ring. The carbon atom directly attached to the sulfonyl bromide group would exhibit the most significant downfield chemical shift.

    Mechanistic studies often employ NMR to monitor the progress of reactions involving sulfonyl halides. For instance, in a substitution reaction, the disappearance of signals corresponding to the starting material and the appearance of new signals for the product can be quantified over time to determine reaction kinetics.

    Mass Spectrometry for Reaction Monitoring and Intermediate Identification

    Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for identifying intermediates in its reactions.

    Molecular Ion Peak: The mass spectrum would show a molecular ion peak corresponding to the mass of the C₆H₁₁SO₂Br molecule. A characteristic isotopic pattern would be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio), resulting in two peaks of almost equal intensity separated by two mass units (M and M+2).

    Reaction monitoring by mass spectrometry allows for the real-time detection of reactants, products, and short-lived intermediates, providing valuable insights into the reaction mechanism.

    Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

    IR and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of specific functional groups.

    Characteristic Vibrations: The most prominent features in the IR and Raman spectra of this compound would be the strong, characteristic stretching vibrations of the sulfonyl group (S=O). These typically appear as two distinct bands, an asymmetric stretch and a symmetric stretch, in the region of 1300-1400 cm⁻¹ and 1100-1200 cm⁻¹, respectively. The C-S bond and the S-Br bond would also have characteristic stretching frequencies at lower wavenumbers. The various C-H and C-C vibrations of the cyclohexane ring would also be present.

    Vibrational spectroscopy is particularly useful for identifying the functional groups present in a molecule and for studying changes in bonding during a chemical reaction.

    Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

    EPR spectroscopy is a highly sensitive technique specifically used for the detection and characterization of species with unpaired electrons, such as radicals. Reactions involving sulfonyl halides can proceed through radical intermediates, particularly under photolytic or thermal conditions. Homolytic cleavage of the S-Br bond would generate a cyclohexanesulfonyl radical (C₆H₁₁SO₂•) and a bromine radical (Br•).

    EPR spectroscopy could be used to detect and characterize the cyclohexanesulfonyl radical. The g-value and hyperfine coupling constants obtained from the EPR spectrum would provide information about the electronic structure and the geometry of the radical, helping to confirm its presence and understand its role in the reaction mechanism.

    Q & A

    Q. Basic

    • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats.
    • Ventilation : Perform reactions in fume hoods with scrubbers for HBr gas.
    • Spill management : Neutralize spills with sodium bicarbonate or calcium carbonate.
      Emergency protocols (e.g., eye irrigation with saline) should align with SDS guidelines .

    How can researchers validate the purity of this compound for kinetic studies?

    Q. Advanced

    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula within 2 ppm error.
    • Elemental Analysis : Match calculated vs. observed C/H/Br/S ratios.
    • HPLC-PDA : Use a C18 column with UV detection at 210 nm to detect hydrolytic byproducts.
      Purity thresholds ≥98% are critical for reproducible kinetic data .

    What interdisciplinary approaches combine this compound with materials science or medicinal chemistry applications?

    Q. Advanced

    • Polymer functionalization : Sulfonyl bromide groups anchor catalysts or biomolecules onto polymer backbones.
    • Prodrug design : Act as hydrolyzable linkers in drug-delivery systems.
      Collaborative studies require toxicity profiling (e.g., cell viability assays) and stability testing in physiological buffers .

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